4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol

Description

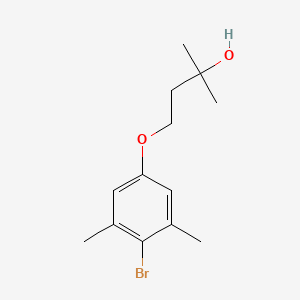

4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol is a brominated phenolic ether derivative characterized by a tert-alcohol (2-methylbutan-2-ol) backbone linked to a substituted aromatic ring. The aromatic moiety features a bromine atom at the para position and methyl groups at the 3- and 5-positions, creating a sterically hindered and electron-deficient environment.

Properties

IUPAC Name |

4-(4-bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2/c1-9-7-11(8-10(2)12(9)14)16-6-5-13(3,4)15/h7-8,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZRFKRDLIJSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol is a synthetic compound notable for its unique structure, which includes a brominated phenoxy group and a tertiary alcohol. Its molecular formula is C₁₃H₁₉BrO₂, with a molecular weight of approximately 287.19 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure

The compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₉BrO₂

- Molecular Weight : 287.19 g/mol

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Properties

Preliminary studies suggest that compounds with brominated phenolic structures exhibit significant antimicrobial activity. The presence of the bromine atom in the phenoxy group may enhance the compound's efficacy against certain bacterial strains. For example, structural analogs such as 4-Bromo-3,5-dimethylphenol are known for their antimicrobial properties, which could extend to this compound due to structural similarities.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve assessing the binding affinity of the compound to various biological targets, including enzymes and receptors. Such interactions can help elucidate its mechanism of action and potential therapeutic benefits.

Case Study 1: Antibacterial Activity

A study investigating the antibacterial effects of brominated phenolic compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria. The study highlighted the importance of the bromine substituent in enhancing antibacterial potency.

Case Study 2: Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of various phenolic compounds on cancer cell lines. The findings indicated that compounds with similar structures could induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-3,5-dimethylphenol | Brominated phenol | Antimicrobial properties |

| 3-(4-Bromo-3,5-dimethylphenoxy)-n-methoxy-n-methylpropanamide | Contains an amide group | Potentially different pharmacological effects |

| 4-Bromo-2-methylbutan-2-ol | Similar alcohol structure | Varies based on substitution pattern |

This table illustrates how structural variations can lead to differences in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key distinguishing features are its bromo and dimethyl substituents on the aromatic ring and the tertiary alcohol chain. Below, it is compared to analogs based on substituent patterns, physicochemical properties, and reactivity.

Substituent Position and Electronic Effects

- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): While 2C-B shares a brominated aromatic ring, it differs in substituent positions (2,5-dimethoxy vs. 3,5-dimethyl) and functional groups (phenethylamine vs. phenoxy-tert-alcohol). The methoxy groups in 2C-B are electron-donating, enhancing resonance stabilization, whereas the methyl groups in the target compound exert weaker inductive effects but increase steric bulk . Bromine’s electron-withdrawing nature in both compounds may influence solubility and reactivity.

- Butylated Hydroxytoluene (BHT): BHT (2,6-di-tert-butyl-4-methylphenol) is a phenolic antioxidant with tert-butyl groups at the 2- and 6-positions.

- 4-(4-Chloro-3,5-dimethylphenoxy)-2-methylbutan-2-ol: Replacing bromine with chlorine reduces molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and polarizability, likely lowering melting and boiling points. However, chlorine’s weaker electron-withdrawing effect may diminish electrophilic substitution reactivity compared to the brominated analog.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent Positions | Predicted LogP* | Key Features |

|---|---|---|---|---|

| 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol | ~287.2 | 4-Br, 3,5-Me | ~3.8 | High lipophilicity, tertiary alcohol |

| 2C-B | ~261.1 | 4-Br, 2,5-OMe | ~2.1 | Phenethylamine, lower LogP |

| BHT | ~220.4 | 4-Me, 2,6-t-Bu | ~5.1 | High steric hindrance, antioxidant |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

- Solubility: The target compound’s tert-alcohol and bromine substituents enhance solubility in organic solvents (e.g., dichloromethane, ethanol) compared to 2C-B, which has polar amine and methoxy groups. However, BHT’s higher LogP makes it more lipid-soluble.

- Thermal Stability : The tert-alcohol group may reduce thermal stability compared to primary alcohols due to steric hindrance in hydrogen bonding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.